molecular formula C10H12N2O B13297967 4-Amino-3-propoxybenzonitrile

4-Amino-3-propoxybenzonitrile

Cat. No.: B13297967
M. Wt: 176.21 g/mol
InChI Key: BRLFOHOYLXZPQO-UHFFFAOYSA-N
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Description

4-Amino-3-propoxybenzonitrile is an organic compound with the molecular formula C10H12N2O It is a derivative of benzonitrile, featuring an amino group at the 4-position and a propoxy group at the 3-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-propoxybenzonitrile typically involves the following steps:

    Nitration: The starting material, 3-propoxybenzonitrile, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like iron powder in acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-propoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The nitrile group can be reduced to an amine using strong reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-3-propoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Amino-3-propoxybenzonitrile exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methoxybenzonitrile: Similar structure but with a methoxy group instead of a propoxy group.

    4-Amino-3-ethoxybenzonitrile: Similar structure but with an ethoxy group instead of a propoxy group.

    4-Amino-3-bromobenzonitrile: Similar structure but with a bromine atom instead of a propoxy group.

Uniqueness

4-Amino-3-propoxybenzonitrile is unique due to the presence of the propoxy group, which can influence its chemical reactivity and physical properties. This uniqueness can make it more suitable for specific applications compared to its analogs.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4-amino-3-propoxybenzonitrile

InChI

InChI=1S/C10H12N2O/c1-2-5-13-10-6-8(7-11)3-4-9(10)12/h3-4,6H,2,5,12H2,1H3

InChI Key

BRLFOHOYLXZPQO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)C#N)N

Origin of Product

United States

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